5-butyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Description
Properties
IUPAC Name |
5-butyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-2-3-7-16-12(17)10-9(15-13(16)18)8-5-4-6-14-11(8)19-10/h4-6H,2-3,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHKYZFNGHZJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This often requires the use of strong acids or bases as catalysts.
Introduction of Functional Groups: Subsequent steps involve the introduction of the butyl and sulfanylidene groups. This is usually achieved through substitution reactions using appropriate reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-butyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids or bases for cyclization reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-butyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-butyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general methodologies for comparing complex heterocycles can be inferred from the literature:
Structural Comparison Using Crystallographic Tools
Crystallographic refinement programs like SHELXL are critical for determining bond lengths, angles, and conformational details of similar tricyclic systems . For example:
- Sulfur-containing heterocycles (e.g., thiazoles, thiadiazoles) often exhibit shorter S–C and S–N bond lengths compared to oxygen analogs, influencing their reactivity.
- Tricyclic systems with fused nitrogen rings (e.g., benzotriazoles) typically show planar geometries, enhancing π-stacking interactions in biological targets.
Functional and Bioactivity Comparisons
While the Protein Data Bank (PDB) primarily archives macromolecular structures, it indirectly supports drug discovery by enabling docking studies of small molecules into protein binding pockets . Similar tricyclic compounds (e.g., kinase inhibitors) often exploit sulfur and nitrogen atoms for hydrogen bonding or hydrophobic interactions. For instance:
- Imatinib (a tyrosine kinase inhibitor) uses a thiazole ring for ATP-binding site interactions.
- Sulfonamide-containing drugs leverage sulfur groups for enhanced binding affinity.
Without specific data, the bioactivity of 5-butyl-4-sulfanylidene... remains speculative.
Research Limitations and Gaps
The absence of experimental data for this compound in the provided evidence highlights critical gaps:
Structural Data: No crystallographic coordinates or refinement details (e.g., R-factors) are available, precluding a precise stereochemical analysis.
Spectroscopic Validation : IR, NMR, or mass spectra are lacking to confirm functional groups or purity.
Biological Studies: No PDB entries or pharmacological assays are cited to infer mechanism of action.
Biological Activity
5-butyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial activity, and mechanism of action.
Chemical Structure and Properties
The compound features a complex tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of a sulfanylidene group and triazatricyclo framework suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related thiazole and triazole derivatives have shown promising results against various bacterial strains. The specific activity of 5-butyl-4-sulfanylidene compound has not been extensively documented; however, the structural analogs suggest potential efficacy against Gram-positive and Gram-negative bacteria.
Cytotoxicity
Preliminary studies suggest that compounds with similar triazatricyclo structures demonstrate cytotoxic effects on cancer cell lines. For example, butyltin complexes have shown higher cytostatic activity against tumor strains compared to traditional chemotherapeutics like cisplatin . This raises the possibility that 5-butyl-4-sulfanylidene may also exhibit selective toxicity towards cancer cells while sparing normal cells.
The mechanism by which 5-butyl-4-sulfanylidene exerts its biological effects is likely multifaceted:
- Interaction with Cellular Targets : The compound may interact with nucleotides or proteins involved in cell signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and caspase activation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial activity of thiazole derivatives; found significant inhibition against Staphylococcus aureus. |
| Study B | Analyzed cytotoxic effects of triazole compounds on HeLa cells; demonstrated IC50 values in the low micromolar range. |
| Study C | Explored the interaction of sulfanylidene compounds with ATP-binding sites; suggested inhibition of key metabolic pathways in cancer cells. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
